molecular formula C18H20N4O2 B2951890 N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950249-21-5

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2951890
CAS No.: 950249-21-5
M. Wt: 324.384
InChI Key: RJSQKYNIKHDMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative featuring a 1,2,3-triazole core substituted with a 4-methylphenyl group at position 1, a propyl chain at position 5, and a carboxamide group linked to a furan-2-ylmethyl moiety.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(4-methylphenyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-5-16-17(18(23)19-12-15-6-4-11-24-15)20-21-22(16)14-9-7-13(2)8-10-14/h4,6-11H,3,5,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSQKYNIKHDMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)C)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan-2-ylmethyl intermediate: This step involves the reaction of furan-2-carboxylic acid with a suitable reagent to form the furan-2-ylmethyl intermediate.

    Synthesis of the triazole ring: The furan-2-ylmethyl intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.

    Introduction of the methylphenyl and propyl groups: The triazole intermediate is further reacted with 4-methylphenyl and propyl reagents under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazole or furan rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons with Pyrazoline Derivatives

reports four N-substituted pyrazoline compounds (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) . Key differences include:

  • Core Heterocycle: The target compound’s 1,2,3-triazole ring is fully aromatic, conferring greater stability compared to the non-aromatic, partially saturated pyrazoline ring. Aromaticity in triazoles enhances resistance to ring-opening reactions under physiological conditions.
  • Substituent Effects: The 4-methylphenyl group in the target compound may induce steric hindrance similar to halogenated aryl groups in pyrazolines (e.g., 4-fluorophenyl in ).
  • Functional Groups : The carboxamide group in the target compound can form stronger hydrogen bonds compared to the carbaldehyde groups in pyrazolines, influencing solubility and crystallinity.
Table 1: Structural and Functional Group Comparison
Compound Class Core Structure Key Substituents Functional Group Hydrogen-Bonding Capacity
Target Triazole 1,2,3-Triazole 4-Methylphenyl, Propyl, Furan Carboxamide High (amide N-H, C=O)
Pyrazoline Derivatives 4,5-Dihydropyrazole Halogenated aryl, Phenyl Carbaldehyde Moderate (aldehyde C=O)

Crystallographic and Computational Methodologies

The structural determination of similar compounds (e.g., pyrazolines in ) relies on tools like SHELXL for refinement and WinGX/ORTEP for visualization . These methods are equally applicable to the target triazole:

  • SHELXL : Enables precise modeling of anisotropic displacement parameters, critical for resolving the triazole’s planar geometry and substituent orientations .
  • ORTEP : Visualizes steric effects of the furan and propyl groups, which may influence molecular packing .

Substituent-Driven Property Comparisons

  • Furan vs.
  • Propyl Chain vs.
Table 2: Substituent Impact on Physical Properties
Substituent Example Compounds Key Effects
4-Methylphenyl Target Triazole Steric hindrance, moderate hydrophobicity
4-Fluorophenyl Pyrazoline in Enhanced polarity, halogen bonding
Furan-2-ylmethyl Target Triazole π-π stacking, moderate electronegativity
Propyl Target Triazole Increased lipophilicity

Biological Activity

N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. The compound features a unique combination of a furan ring, a triazole moiety, and a carboxamide functional group, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OC_{18}H_{20}N_4O, with a molecular weight of approximately 312.38 g/mol. The structure includes:

  • Triazole Ring : Known for its biological versatility.
  • Furan Moiety : Enhances solubility and may influence biological interactions.
  • Carboxamide Group : Potentially increases binding affinity to biological targets.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies indicate that this compound exhibits significant activity against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Pathogen MIC (µg/mL) Control (Antibiotic)
Staphylococcus aureus12.5Ciprofloxacin (2)
Escherichia coli15.0Ampicillin (10)

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study conducted on breast cancer cell lines (MCF-7) reported an IC50 value of 8 µM for this compound, indicating potent anticancer activity.

The mechanism through which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Targeting specific enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : Interfering with pathways that regulate apoptosis and cell survival.
  • Interaction with DNA : Potentially binding to DNA and disrupting replication processes.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Structure Features Biological Activity
1-(4-Methoxyphenyl)-5-methyltriazoleMethoxy groupModerate antibacterial activity
1-(Furfuryl)-5-propyltriazoleFuran ring substitutionEnhanced anticancer properties
4-(Trifluoromethyl)phenyltriazoleElectron-withdrawing groupImproved cytotoxicity against cancer cells

Q & A

Q. What are the optimal synthetic routes for N-[(furan-2-yl)methyl]-1-(4-methylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The compound can be synthesized via a multi-step protocol involving: (i) Condensation of furan-2-ylmethylamine with a triazole precursor (e.g., 4-methylphenyl-substituted triazole) under reflux in ethanol with aqueous KOH as a catalyst . (ii) Subsequent coupling of the intermediate with a propyl-substituted carboxamide group using chloroacetamide derivatives, followed by recrystallization from ethanol for purification .
  • Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity to enhance yield.

Q. Which analytical techniques are most reliable for structural confirmation?

  • Methodology :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., furan methylene protons at δ 4.5–5.0 ppm, triazole carbons at δ 140–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, particularly for verifying the triazole-furan spatial arrangement .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C19_{19}H21_{21}N4_4O2_2) with <2 ppm error .

Q. How can solubility limitations of this compound be addressed in aqueous assays?

  • Methodology :
  • Use co-solvents (e.g., DMSO:water mixtures ≤10% v/v) to maintain solubility without denaturing proteins .
  • Synthesize water-soluble derivatives (e.g., sodium salts of the carboxamide group) via post-synthetic modification .

Advanced Research Questions

Q. How to design enzyme inhibition assays to evaluate this compound’s selectivity?

  • Methodology :
  • Target Selection : Prioritize enzymes with structural homology to known triazole targets (e.g., cytochrome P450, kinases) using sequence alignment tools like BLAST .
  • Assay Conditions : Perform IC50_{50} determinations via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) with controls for non-specific binding .
  • Data Interpretation : Compare inhibition curves with reference inhibitors (e.g., ketoconazole for CYP450) to assess selectivity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology :
  • Combinatorial Libraries : Synthesize analogs with variations in the furan methyl group (e.g., halogenation) and triazole substituents (e.g., alkyl vs. aryl) .
  • Bioactivity Profiling : Test analogs against a panel of disease-relevant targets (e.g., cancer cell lines, microbial pathogens) to correlate substituents with potency .

Q. How can computational modeling predict this compound’s target interactions?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., ATP-binding pockets of kinases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and key residue interactions (e.g., hydrogen bonds with triazole nitrogen) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodology :
  • Metabolic Stability : Use liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify major metabolites via LC-MS/MS .
  • Plasma Protein Binding : Employ equilibrium dialysis to quantify free fraction (<5% suggests poor bioavailability) .

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Methodology :
  • Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with functional readouts (e.g., caspase-3 activation for apoptosis) .
  • Species-Specific Factors : Compare results in human primary cells vs. animal models to isolate confounding variables (e.g., metabolic enzyme expression) .

Q. What approaches improve in vivo delivery of this hydrophobic compound?

  • Methodology :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility and cleavage in target tissues .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release and reduced off-target effects .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Methodology :
  • Combination Index (CI) : Apply the Chou-Talalay method using fixed-ratio drug mixtures in cell viability assays (CI <1 indicates synergy) .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways co-regulated by the compound and its partner drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.